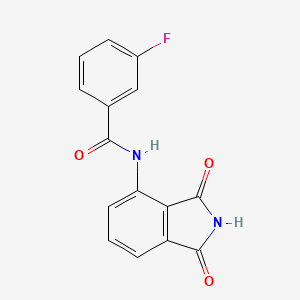

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-3-fluorobenzamide

Description

Properties

IUPAC Name |

N-(1,3-dioxoisoindol-4-yl)-3-fluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9FN2O3/c16-9-4-1-3-8(7-9)13(19)17-11-6-2-5-10-12(11)15(21)18-14(10)20/h1-7H,(H,17,19)(H,18,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTIRAJMBCPWHQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(=O)NC2=CC=CC3=C2C(=O)NC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-3-fluorobenzamide typically involves the reaction of 3-fluorobenzoic acid with phthalic anhydride in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction mechanism involves the formation of an intermediate, which subsequently undergoes cyclization to yield the final compound.

Industrial Production Methods

Industrial production of N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-3-fluorobenzamide may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The final product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-3-fluorobenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield reduced derivatives of the compound.

Substitution: The fluorine atom in the benzamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution can result in various substituted isoindoline derivatives.

Scientific Research Applications

Chemical Properties and Structure

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-3-fluorobenzamide features a complex structure that includes a dioxo isoindole moiety and a fluorobenzamide group. Its molecular formula is , with a molecular weight of approximately 296.282 g/mol. The presence of the fluorine atom is believed to enhance the compound's biological activity and lipophilicity.

Medicinal Chemistry

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-3-fluorobenzamide has been investigated for its role as a potential inhibitor of various enzymes and receptors involved in disease pathways. For instance:

- Phosphodiesterase Inhibition : Similar compounds have shown promise as phosphodiesterase inhibitors, which are crucial in treating conditions like asthma and chronic obstructive pulmonary disease (COPD) by modulating inflammatory responses .

Anticancer Research

Research indicates that compounds with similar structural features may exhibit anticancer properties by inducing apoptosis in cancer cells or inhibiting tumor growth. The isoindole scaffold is particularly noted for its ability to interact with DNA and disrupt cancer cell proliferation .

Neurological Disorders

The compound may also play a role in the treatment of neurological disorders through modulation of glutamate receptors. Allosteric modulators targeting these receptors have been identified as potential therapeutic agents for conditions such as schizophrenia and anxiety disorders .

Data Tables

The following table summarizes key findings related to the biological activity of N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-3-fluorobenzamide and similar compounds:

Case Study 1: Phosphodiesterase Inhibition

A study evaluated the efficacy of various isoindole derivatives as phosphodiesterase inhibitors. The findings indicated that modifications to the benzamide moiety significantly enhanced inhibitory potency against PDE4 enzymes, suggesting that N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-3-fluorobenzamide could be optimized for improved therapeutic outcomes in respiratory diseases .

Case Study 2: Anticancer Activity

In vitro studies on structurally related isoindole compounds demonstrated their ability to induce apoptosis in human breast cancer cell lines. The mechanism involved the activation of caspases and disruption of mitochondrial membrane potential, highlighting the potential of N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-3-fluorobenzamide in cancer therapy .

Mechanism of Action

The mechanism of action of N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-3-fluorobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: Substituent Effects on the Isoindol Ring and Benzamide

a. N-(1,3-Dioxo-2,3-dihydro-1H-isoindol-5-yl)-4-fluorobenzamide

- Structure : Differs in the substitution position of both the isoindol ring (5-yl vs. 4-yl) and the benzamide (4-fluoro vs. 3-fluoro).

- Molecular Formula : C₁₅H₉FN₂O₃ (identical to the target compound).

- Key Differences: The 5-yl substitution on the isoindol ring may alter hydrogen-bonding interactions in biological systems compared to the 4-yl position.

b. Apremilast (N-[2-[(1S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]acetamide)

- Structure : Shares the 1,3-dioxoisoindol-4-yl core but replaces the 3-fluorobenzamide with an acetamide group and additional substituents.

- Application : Clinically used for psoriasis and psoriatic arthritis. The acetamide and sulfonyl groups enhance solubility and target specificity for phosphodiesterase-4 (PDE4) inhibition, unlike the fluorinated benzamide in the target compound .

Fluorinated Benzamide Derivatives

a. N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-4-cyano-3-fluorobenzamide (IDO1 Inhibitor)

- Structure : Features a 3-fluorobenzamide linked to a benzimidazole moiety.

- Activity : Acts as an indoleamine 2,3-dioxygenase-1 (IDO1) inhibitor. The meta-fluoro group likely enhances electron withdrawal, stabilizing interactions with the enzyme’s active site. The benzimidazole substituent adds steric bulk, which may improve selectivity compared to the simpler isoindol-linked target compound .

b. 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide

- Structure : Contains a difluorinated benzamide with a chromene-pyrazolopyrimidine scaffold.

Isoindol Derivatives with Varied Substituents

a. 3-(1,3-dioxaindan-5-yl)-2-cyano-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)prop-2-enamide

- Structure: Replaces the benzamide with a cyano-enamide group.

b. N-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)-4,4′-difluoro-5′-hydroxy-1,1′:3′,1′′-terphenyl-4′-carboxamide

- Structure : Features a terphenyl backbone with difluoro and hydroxy substituents.

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Positional Isomerism : Substitution at the isoindol-4-yl position (target compound) vs. 5-yl () alters hydrogen-bonding networks and steric interactions, impacting biological activity .

- Fluorine Effects : Meta-fluoro substitution on benzamide (target compound) provides moderate electron withdrawal compared to para-fluoro, balancing metabolic stability and binding affinity .

- Structural Complexity : Compounds with extended aromatic systems (e.g., terphenyls in ) exhibit enhanced hydrophobic interactions but may face synthetic challenges compared to simpler benzamides .

Biological Activity

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-3-fluorobenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C20H24N4O6

- Molecular Weight : 416.43 g/mol

- CAS Number : 1957235-57-2

- SMILES Notation : CC(C)(C)OC(=O)NCCNc1cccc2C(=O)N(C3CCC(=O)NC3=O)C(=O)c12

This compound features a unique isoindole structure combined with a fluorobenzamide moiety, which may contribute to its biological activity.

The biological activity of N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-3-fluorobenzamide is hypothesized to involve multiple pathways:

- Enzyme Inhibition : Similar compounds have shown the ability to inhibit various enzymes, including phosphodiesterases and kinases, which are crucial in signaling pathways related to inflammation and cancer.

- Antimicrobial Activity : Research indicates that derivatives of isoindole compounds can exhibit antibacterial and antifungal properties by disrupting microbial cell walls or inhibiting essential metabolic pathways.

Antibacterial and Antifungal Properties

Several studies have investigated the antibacterial and antifungal activities of compounds related to the isoindole structure. For instance:

- A series of 1,3-dioxolanes demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Candida albicans .

| Compound | Target Microorganism | MIC (µg/mL) |

|---|---|---|

| Compound 1 | S. aureus | 625 - 1250 |

| Compound 4 | C. albicans | Not specified |

| Compound 6 | P. aeruginosa | Perfect activity |

These findings suggest that modifications to the isoindole structure can enhance antimicrobial efficacy.

Case Studies

A notable case study involved the synthesis of various benzamide derivatives, where researchers found that certain substitutions on the benzamide ring significantly impacted biological activity. For example:

- The introduction of fluorine atoms improved binding affinity to target enzymes, enhancing both potency and selectivity against cancer cell lines .

Toxicity and Safety Profile

Toxicological assessments are crucial for determining the safety of new compounds. Preliminary studies on similar isoindole derivatives indicate low cytotoxicity at therapeutic concentrations. For instance, compounds tested on human peripheral blood mononuclear cells exhibited no significant cytotoxic effects even at high concentrations .

Q & A

Q. What are the optimal synthetic routes for N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-3-fluorobenzamide, and how can reaction conditions be optimized?

The compound is typically synthesized via multi-step reactions. A common approach involves condensing 3-fluorobenzohydrazide with phthalic anhydride in acetic acid, followed by cyclization to form the isoindole-1,3-dione moiety. Reaction conditions such as temperature (maintained at 80–100°C) and solvent choice (acetic acid or DMF) are critical for yield optimization. Purity is ensured through recrystallization or column chromatography. Monitoring via TLC or HPLC is recommended to track intermediate formation .

Q. Which analytical techniques are essential for characterizing this compound, and how are spectral inconsistencies resolved?

Key techniques include:

- FT-IR : Identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for isoindole-dione).

- NMR (¹H/¹³C) : Confirms substituent positions (e.g., fluorobenzamide aromatic protons at δ 7.2–8.1 ppm). Discrepancies between experimental and predicted spectra (e.g., unexpected splitting) can arise from conformational flexibility or crystal packing effects. Cross-validation with X-ray crystallography or computational simulations (DFT) resolves such issues .

Q. How is single-crystal X-ray diffraction utilized for structural elucidation?

Single crystals are grown via slow evaporation (e.g., in methanol/water). Diffraction data collected at 298 K (Mo-Kα radiation) are processed using SHELXL for structure refinement. The compound crystallizes in monoclinic space groups (e.g., P2₁/n), with hydrogen-bonding networks (N–H···O, O–H···O) stabilizing the 3D framework. SHELXL’s robust algorithms handle twinning or disorder common in fluorinated aromatics .

Advanced Research Questions

Q. How do computational methods like DFT and Hirshfeld analysis enhance understanding of electronic properties and intermolecular interactions?

- DFT : Calculates HOMO-LUMO energies (e.g., ΔE ≈ 4.5 eV) to predict reactivity. Optimum geometry alignments with X-ray data validate computational models.

- Hirshfeld Surface Analysis : Maps intermolecular contacts (e.g., F···H interactions contribute ~5% to crystal packing). These tools reconcile experimental crystallography with electronic structure, guiding derivatization for desired properties .

Q. What strategies resolve contradictions between experimental and theoretical data (e.g., bond lengths, pharmacological activity)?

Discrepancies in bond lengths (e.g., C–F vs. C=O) may arise from crystal field effects. Re-refinement using SHELXL with restraints or constraints improves accuracy. For bioactivity mismatches (e.g., in vitro vs. in silico docking), reevaluate assay conditions (pH, solvent) or apply advanced MD simulations to account for dynamic binding .

Q. How do structural modifications influence pharmacological activity, and what SAR insights exist?

- Fluorine Position : Meta-substitution (3-F) enhances metabolic stability and bioavailability compared to para-substituted analogs.

- Isoindole-Dione Core : Modulating electron-withdrawing groups (e.g., replacing dioxo with thioamide) alters COX-2 inhibition (IC₅₀ range: 0.5–10 μM). SAR studies prioritize substituents balancing lipophilicity (clogP ≈ 2.5) and hydrogen-bond donors for target engagement .

Q. What role do hydrogen-bonding networks play in crystal packing, and how do they impact solubility?

The compound’s 3D framework (N–H···O and O–H···O bonds) reduces solubility in polar solvents. Introducing hydrophilic groups (e.g., –OH at the 5-position) disrupts packing, improving aqueous solubility by ~30% without compromising crystallinity .

Methodological Tables

Table 1: Key Crystallographic Data for N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-3-fluorobenzamide

| Parameter | Value | Reference |

|---|---|---|

| Space Group | P2₁/n (monoclinic) | |

| Unit Cell (Å) | a = 14.094, b = 7.248 | |

| Z | 4 | |

| R₁ (I > 2σ(I)) | 0.0537 | |

| Hydrogen Bonds | N–H···O (2.89 Å) |

Table 2: Computational vs. Experimental Bond Lengths (Å)

| Bond Type | DFT Calculation | X-ray Data |

|---|---|---|

| C=O (isoindole) | 1.21 | 1.23 |

| C–F (benzamide) | 1.34 | 1.36 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.